molecular formula C10H10ClF2NO B2743020 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine CAS No. 1355066-35-1

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

Cat. No.: B2743020
CAS No.: 1355066-35-1
M. Wt: 233.64
InChI Key: ONKGILDBIWHCDL-UHFFFAOYSA-N
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Description

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a halogenated pyridine derivative featuring a 3,3-difluorocyclobutyl methoxy substituent at the 2-position and a chlorine atom at the 3-position of the pyridine ring.

  • Molecular Formula: Hypothesized as C₁₀H₉ClF₂NO (calculated based on substituents).
  • Molecular Weight: Approximately 245.64 g/mol (theoretical).
  • Structural Features: The 3,3-difluorocyclobutyl group introduces steric rigidity and electron-withdrawing effects due to fluorine atoms, while the methoxy linker enhances solubility and modulates reactivity.

The compound’s design aligns with trends in medicinal and agrochemical research, where fluorinated cyclobutyl groups are leveraged to improve metabolic stability and binding affinity . For instance, TIBSOVO® (ivosidenib), an IDH1 inhibitor, incorporates a (3,3-difluorocyclobutyl)amino moiety, highlighting the pharmacological relevance of such substituents .

Properties

IUPAC Name

3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGILDBIWHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutylmethanol intermediate. This intermediate is then reacted with 3-chloropyridine under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Nitro and trifluoromethyl groups in compound 7e significantly lower electron density, correlating with herbicidal activity.

Lipophilicity and Solubility: The trifluoroethoxy group (logP ~2.5 estimated) increases lipophilicity compared to non-fluorinated analogs, while the difluorocyclobutyl methoxy group may balance hydrophobicity and polarity due to its constrained geometry.

Thermal Stability :

  • Melting points for herbicidal derivatives in range from 58.8–132.5°C , influenced by aromatic stacking and halogen bonding. The target compound’s melting point is unreported but expected to align with rigid, fluorinated analogs.

Biological Activity

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a compound that has gained attention in scientific research due to its unique structural properties and potential biological applications. This compound features a pyridine ring substituted with both a chloro group and a 3,3-difluorocyclobutylmethoxy group, which may influence its biological activity, particularly in antimicrobial and anticancer contexts.

  • Molecular Formula : C10_{10}H10_{10}ClF2_2N
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 1355066-35-1
  • LogP : 3.24770 (indicating moderate lipophilicity)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms may enhance its binding affinity to these targets, which can lead to various biological effects.

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. For instance, research focusing on Staphylococcus aureus has demonstrated that compounds structurally similar to this compound can inhibit the binding of virulence factors ClfA and ClfB to host cells. The binding energies observed were significant, indicating strong interactions that could lead to effective inhibition of bacterial colonization .

Table 1: Antimicrobial Activity Data

CompoundTargetBinding Energy (kcal/mol)Activity
This compoundClfA-10.11Inhibitor
This compoundClfB-11.11Inhibitor

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary in vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism by which it exerts these effects is still under investigation but may involve the induction of apoptosis or cell cycle arrest.

Case Studies

  • Study on Staphylococcus aureus : A recent study utilized molecular docking techniques to evaluate the binding efficacy of several compounds against ClfA and ClfB proteins in Staphylococcus aureus. The results indicated that the selected compound had promising binding affinities and was recommended for further in vitro testing .
  • Anticancer Screening : In a separate study focused on various pyridine derivatives, this compound was highlighted for its potential in targeting specific cancer pathways, although detailed mechanisms remain to be elucidated.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesNotable Activity
3-ChloropyridineChloro-substituted pyridineModerate antimicrobial
3,3-DifluorocyclobutanolLacks pyridine ringLimited biological data

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